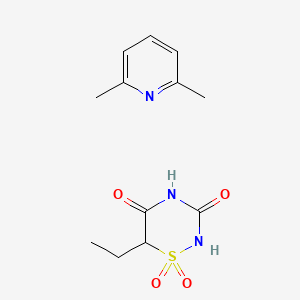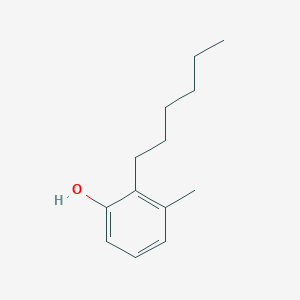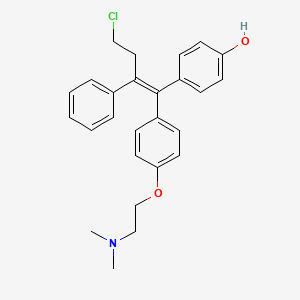
4-羟基托瑞米芬
科学研究应用
4-羟基托瑞米芬有几种科学研究应用,包括:
化学: 它被用作模型化合物来研究选择性雌激素受体调节剂的行为。
生物学: 它被用于研究雌激素受体的结合亲和力和活性。
医学: 由于其抗雌激素特性,它正在研究其在治疗乳腺癌中的潜在用途.
工业: 它用于开发新的药物和治疗剂.
作用机制
4-羟基托瑞米芬通过与雌激素受体结合以比托瑞米芬更高的亲和力发挥其作用 . 这种结合抑制雌激素受体阳性细胞(如乳腺癌细胞)的生长。 所涉及的分子靶点和途径包括雌激素受体途径,它调节参与细胞生长和增殖的基因的表达 .
生化分析
Biochemical Properties
4-Hydroxytoremifene interacts with estrogen receptors (ER), exhibiting a higher affinity for ER compared to Toremifene . It inhibits the growth of MCF-7 cells, a breast cancer cell line, at concentrations lower than those of Toremifene . This interaction with ER and the subsequent inhibition of cell growth demonstrate the antiestrogenic effect of 4-Hydroxytoremifene .
Cellular Effects
4-Hydroxytoremifene exerts its effects on various types of cells, particularly those of breast cancer origin. It binds to estrogen receptors in these cells, inhibiting their growth . This interaction influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4-Hydroxytoremifene involves binding interactions with biomolecules, specifically estrogen receptors. This binding inhibits the growth of certain cells, such as MCF-7 cells
Temporal Effects in Laboratory Settings
It is known that 4-Hydroxytoremifene binds to estrogen receptors with a higher affinity and inhibits MCF-7 cell growth at concentrations lower than those of Toremifene .
Dosage Effects in Animal Models
It has been reported that the efficacy of 4-Hydroxytoremifene against DMBA-induced cancers is weak except at very high doses .
Metabolic Pathways
4-Hydroxytoremifene is a metabolite of Toremifene, which is metabolized in the liver by cytochrome P450 enzymes
Transport and Distribution
It is known that Toremifene, the parent compound of 4-Hydroxytoremifene, is metabolized in the liver and eliminated primarily in the feces following enterohepatic circulation .
Subcellular Localization
Given its interaction with estrogen receptors, it is likely that it localizes to areas within the cell where these receptors are present .
准备方法
4-羟基托瑞米芬的合成涉及托瑞米芬的羟基化。 此过程可以通过多种合成路线实现,包括使用特定的试剂和催化剂来促进羟基化反应 . 工业生产方法通常涉及优化这些合成路线,以确保最终产品的高收率和纯度 .
化学反应分析
4-羟基托瑞米芬经历几种类型的化学反应,包括:
氧化: 此反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如高锰酸钾。
还原: 此反应涉及添加氢或去除氧。常见的试剂包括还原剂,如氢化铝锂。
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,4-羟基托瑞米芬的氧化可以导致形成羧酸 .
相似化合物的比较
属性
IUPAC Name |
4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCUUXSMIJSEB-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043030 | |
| Record name | 4-Hydroxytoremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110503-62-3 | |
| Record name | 4-Hydroxytoremifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110503-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxytoremifene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxytoremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYTOREMIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW99894I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









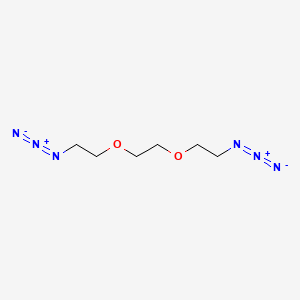

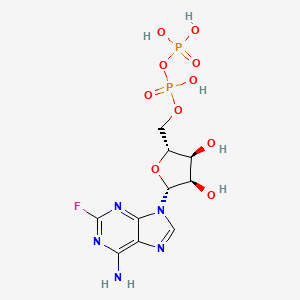

![N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide](/img/structure/B1666265.png)
